4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine
Description
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine is a small organic molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a methanamine group and a 4-(trifluoromethyl)phenyl moiety. This compound is structurally characterized by its trifluoromethyl (-CF₃) substituent on the para position of the aromatic ring, which confers distinct electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLUGLOJKIXUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and oxan-4-yl-methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or toluene, and catalysts such as sodium acetate or zinc.
Reaction Steps: The process may include steps like reduction, amination, and purification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine has diverse applications in scientific research.
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows exploration of new chemical reactions and pathways. It can undergo oxidation, reduction, and substitution reactions.
- Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be used.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
- Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions. It may be used as a probe or ligand in studies involving fluoropyridine derivatives, and its interactions with biological molecules can provide insights into various biochemical processes. Initial studies suggest it may exhibit biological activities, particularly in medicinal chemistry. Further biological assays are necessary to fully elucidate its pharmacological profile.
Medicine: Potential medicinal applications include its use as a precursor for developing pharmaceutical agents. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability. Research suggests that compounds with similar structures may exhibit various biological activities.
Industry: It is utilized in the production of specialty chemicals and materials. It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Potential Applications
The potential applications of this compound span various fields.
- Pharmaceutical Development: Its unique structure may lead to the development of novel therapeutic agents.
- Material Science: It may be used in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent modulator of various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogs and Substituent Effects
*Note: Molecular formula for the target compound is inferred from analogs.
Key Observations:
Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃):
- The -CF₃ group is strongly electron-withdrawing and lipophilic, enhancing membrane permeability compared to the electron-donating -OCH₃ group .
- In herbicidal activity studies, para-substituted -CF₃ analogs demonstrated superior activity against weeds compared to -OCH₃ derivatives, likely due to increased stability and target binding .
Positional Isomerism (para vs. meta -CF₃):
- The meta-CF₃ isomer (CAS: 1803591-16-3) exhibits distinct physicochemical profiles, such as altered dipole moments and solubility, which may influence pharmacological targeting .
Chlorine (-Cl) at the meta position increases molecular weight and logP, which may enhance bioavailability but introduce toxicity risks .
Biological Activity
4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine is a compound of interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an oxane moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H16F3NO, with a molecular weight of approximately 259.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's affinity for lipid membranes and proteins, while the oxane ring and methanamine group contribute to binding specificity. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing neurochemical pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Initial assays have shown potential against certain bacterial strains.
- Neuroprotective Effects : The compound may have implications in neurodegenerative diseases by modulating inflammatory pathways.
- Inhibition of Key Enzymes : Similar compounds have demonstrated inhibitory effects on enzymes like COX-2 and LOX, suggesting a potential role in anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[3-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine | C14H18F3NO | Different position of trifluoromethyl group |
| 1-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine | C14H18F3NO | Variation in functional groups affecting reactivity |
| 2-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-amine | C13H16F3N | Different cyclic structure influencing activity |
The presence of the trifluoromethyl group is notable for enhancing metabolic stability and biological activity through improved interactions with protein targets due to halogen bonding .
Case Studies and Research Findings
A review of existing literature reveals several studies focusing on the biological evaluation of similar compounds. For example:
- Neuroinflammation Studies : Research has indicated that compounds with trifluoromethyl substitutions can modulate inflammatory responses in models of neurodegeneration, providing insights into potential therapeutic uses for conditions like Alzheimer's disease .
- In Vitro Assays : In vitro studies demonstrated that derivatives with similar structures exhibited varying degrees of enzyme inhibition, highlighting the importance of structural modifications on biological activity .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and various enzyme targets, reinforcing its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
